molecular formula C16H17F3N4O B12270134 2-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine

2-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B12270134
M. Wt: 338.33 g/mol
InChI Key: BHIUXAWGNPXTMG-UHFFFAOYSA-N
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Description

2-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a piperidine ring attached to a trifluoromethyl-substituted pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the pyrazine and the pyridine rings . This reaction requires a palladium catalyst and a boron reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyrazine is unique due to the combination of its pyrazine and piperidine rings, along with the trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrazine

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-2-1-5-22-15(13)23-8-3-12(4-9-23)11-24-14-10-20-6-7-21-14/h1-2,5-7,10,12H,3-4,8-9,11H2

InChI Key

BHIUXAWGNPXTMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=C(C=CC=N3)C(F)(F)F

Origin of Product

United States

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